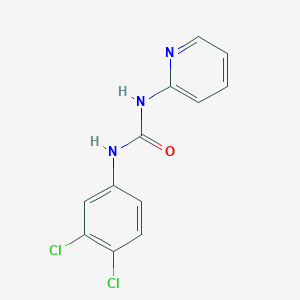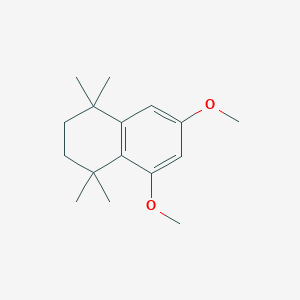
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline is an organic compound with the molecular formula C21H16N2O2 It is a derivative of fluorenone and aniline, characterized by the presence of an ethyl group and a nitro group attached to the fluorenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline typically involves the condensation of 4-ethyl aniline with 2-nitrofluorenone. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and efficiency, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluorenylidene moiety can be reduced to fluorenyl under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds.
Major Products Formed
Oxidation: Formation of 4-ethyl-N-(2-amino-9H-fluoren-9-ylidene)aniline.
Reduction: Formation of 4-ethyl-N-(2-nitro-9H-fluoren-9-yl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenylidene moiety can intercalate with DNA, affecting its structure and function. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-9-(2-nitro-9H-fluoren-9-ylidene)-9H-fluorene
- 4,4’-(((9H-fluoren-9-ylidene)methylene)bis(4,1-phenylene))dipyridine
- 2-Nitro-9H-fluoren-9-one
Uniqueness
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline is unique due to the presence of both an ethyl group and a nitro group on the fluorenylidene moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
CAS No. |
102241-35-0 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-nitrofluoren-9-imine |
InChI |
InChI=1S/C21H16N2O2/c1-2-14-7-9-15(10-8-14)22-21-19-6-4-3-5-17(19)18-12-11-16(23(24)25)13-20(18)21/h3-13H,2H2,1H3 |
InChI Key |
FRPKQMMWQYKMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)



![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)




![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)


